molecular formula C8H14O B2469832 2alpha-Allylcyclopentan-1beta-ol CAS No. 74743-89-8

2alpha-Allylcyclopentan-1beta-ol

Cat. No. B2469832
CAS RN: 74743-89-8
M. Wt: 126.199
InChI Key: AKMQRQYIMCRNHP-HTQZYQBOSA-N
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Description

2alpha-Allylcyclopentan-1beta-ol is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis and Application in Antifertility Agents

2alpha-Allylcyclopentan-1beta-ol, through its related compounds, has been involved in studies exploring antifertility agents. For instance, specific secosteroids related to 2alpha-Allylcyclopentan-1beta-ol have been synthesized and tested for their postcoital antifertility properties. These compounds were administered to female rats after mating, although pregnancy was not inhibited at doses of 20 mg/kg. Some of these compounds showed significant estrogenic activity, which is notable in the context of reproductive health and pharmaceutical applications (Neyyarapally et al., 1973).

Role in Tumor Suppression

Research into compounds structurally similar to 2alpha-Allylcyclopentan-1beta-ol, such as mepitiostane (2alpha,3alpha-epithio-5alpha-androstan-17beta-yl 1-methoxycyclopentyl ether), has shown significant promise in tumor suppression. Mepitiostane, for instance, was found to suppress the growth of transplanted estrogen-dependent mammary tumors in rats, indicating potential therapeutic applications in the treatment of breast cancer (Takatani & Kumaoka, 1977).

Metabolic Studies and Inflammatory Response Regulation

Compounds related to 2alpha-Allylcyclopentan-1beta-ol have been explored for their metabolic transformation and role in inflammation and immune response. For instance, the metabolism of a similar compound, 17beta-hydroxy-2alpha, 3alpha-cyclopropano-5alpha-androstane, was studied in rabbits, revealing the formation of various metabolites through hydroxylation processes (Templeton & Kim, 1976). Additionally, hypoxia-inducible factors like HIF-2alpha, closely related to the chemical family of 2alpha-Allylcyclopentan-1beta-ol, have been studied for their role in regulating the macrophage-mediated inflammatory response, indicating the compound's potential relevance in developing therapeutic strategies for inflammatory disorders and cancer (Imtiyaz et al., 2010).

properties

IUPAC Name

(1R,2S)-2-prop-2-enylcyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-4-7-5-3-6-8(7)9/h2,7-9H,1,3-6H2/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMQRQYIMCRNHP-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@@H]1CCC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2alpha-Allylcyclopentan-1beta-ol

Synthesis routes and methods

Procedure details

To a reaction vessel was added magnesium turnings (2.45 equivalents) and MeTHF (8 volumes). The flask was then sparged with nitrogen and 5-bromo-1-pentene (2.4 equivalents) was added to the addition funnel. The mixture was heated to about 60° C. and 0.05 volumes of 5-bromo-1-pentene were dripped into the mixture to initiate the reaction. Once the reaction initiated, the remaining portion of 5-bromo-1-pentene was slowly added into the flask over about 3 hours. After the addition, the reaction was allowed to stir at about 60° C. for about 1 hour after which Grignard L was cooled to room temperature. In a separate flask was added ethyl formate (1.0 equivalent) and titanium isopropoxide (0.5 equivalents) in MeTHF (2 volumes) under nitrogen. The mixture was cooled to about 0° C. and slowly the Grignard L was added into the flask over 3 hours. Upon complete addition, the reaction mixture was allowed to warm to room temperature and the reaction was stirred for about 12 hours. The mixture was then cooled to about 0° C. and 4M sulfuric acid (10 volumes) was added slowly. The slurry was stirred for 30 minutes after which the salts were dissolved. The mixture was then polished filtered. The biphasic mixture was separated and the organic layer was then washed twice with 10 wt. % sodium bicarbonate (10 volumes) and once with water (10 volumes). The organic layer is concentrated under reduced pressure at about 0° C. to obtain crude 2-allylcyclopentanol M. 1H NMR (400 MHz, CDCl3): δ 5.53-5.43 (m, 1H), 4.76-4.70 (m, 1H), 4.65-4.59 (m, 1H), 2.90-2.86 (m, 1H), 1.75 (br s, 1H), 1.65-1.51 (m, 2H), 0.69-0.59 (m, 1H), 0.40-0.35 (m, 1H), 0.05-0.01 (m, 1H).
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